![molecular formula C10H7BrFNO2 B1415635 Methyl 2-bromo-6-cyano-4-fluorophenylacetate CAS No. 1805596-06-8](/img/structure/B1415635.png)
Methyl 2-bromo-6-cyano-4-fluorophenylacetate
Overview
Description
Methyl 2-bromo-6-cyano-4-fluorophenylacetate, also known as 2-cyano-4-fluoro-6-bromophenylacetate, is an organofluorine compound with a wide range of applications in research and laboratory experiments. It is a colorless, volatile liquid with a boiling point of 145-147°C and a melting point of -50°C. It is soluble in water, ethanol, and other organic solvents. The compound is commonly used as a reagent in the synthesis of various compounds, as a catalyst in reactions, and as a starting material for the synthesis of other compounds.
Scientific Research Applications
Methyl 2-bromo-6-cyano-4-fluorophenylacetate has various applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as Methyl 2-bromo-6-cyano-4-fluorophenylacetateuoro-6-bromophenylacetyl chloride, Methyl 2-bromo-6-cyano-4-fluorophenylacetateuoro-6-bromophenylacetic acid, and Methyl 2-bromo-6-cyano-4-fluorophenylacetateuoro-6-bromophenylacetamide. It is also used as a catalyst in the synthesis of various compounds, such as Methyl 2-bromo-6-cyano-4-fluorophenylacetateuoro-6-bromophenylacetyl chloride, Methyl 2-bromo-6-cyano-4-fluorophenylacetateuoro-6-bromophenylacetic acid, and Methyl 2-bromo-6-cyano-4-fluorophenylacetateuoro-6-bromophenylacetamide.
Mechanism of Action
Methyl 2-bromo-6-cyano-4-fluorophenylacetate acts as a catalyst in the synthesis of various compounds. It acts as a Lewis acid and facilitates the formation of a covalent bond between the reactants. The reaction is initiated by the nucleophilic attack of the nucleophile on the electrophilic center of the methyl 2-bromo-6-cyano-4-fluorophenylacetate molecule.
Biochemical and Physiological Effects
Methyl 2-bromo-6-cyano-4-fluorophenylacetate has no known biochemical or physiological effects. It is a relatively non-toxic compound and is not known to have any adverse effects on humans or the environment.
Advantages and Limitations for Lab Experiments
Methyl 2-bromo-6-cyano-4-fluorophenylacetate has several advantages for use in laboratory experiments. It is relatively non-toxic and has a low boiling point, making it easy to handle and store. Additionally, it is soluble in water, ethanol, and other organic solvents, making it easy to use in a variety of reactions. The main limitation of methyl 2-bromo-6-cyano-4-fluorophenylacetate is its low reactivity, which can make it difficult to use in some reactions.
Future Directions
Methyl 2-bromo-6-cyano-4-fluorophenylacetate has potential future applications in various fields. It can be used as a reagent in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. Additionally, it can be used as a catalyst in organic synthesis, as a starting material for the synthesis of other compounds, and as a reagent in the synthesis of polymers. Furthermore, it can be used in the synthesis of fluorinated compounds, which can be used in various applications such as drug delivery systems, medical imaging agents, and pharmaceuticals. Finally, it can be used in the synthesis of fluorinated polymers, which can be used in various applications such as fuel cells and batteries.
properties
IUPAC Name |
methyl 2-(2-bromo-6-cyano-4-fluorophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)4-8-6(5-13)2-7(12)3-9(8)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZXNULTTFFJPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-cyano-4-fluorophenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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